1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride
Overview
Description
1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
It is known that piperazine compounds, which this molecule is a derivative of, generally act as gaba receptor agonists .
Mode of Action
As a GABA receptor agonist, 1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride likely interacts with its targets by mimicking the action of GABA, a neurotransmitter. This interaction can result in the opening of ion channels, leading to hyperpolarization of the neuron and inhibition of the firing of action potentials .
Biochemical Pathways
As a gaba receptor agonist, it is likely involved in modulating the gabaergic system, which plays a crucial role in numerous physiological and pathological processes, including cognition, mood regulation, pain perception, and seizure activity .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
As a gaba receptor agonist, it is likely to result in the inhibition of neuronal excitability and reduction of the firing of action potentials .
Preparation Methods
The synthesis of 1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically results in the formation of an amine derivative, which can further undergo various transformations.
Scientific Research Applications
1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a building block for various chemical products.
Comparison with Similar Compounds
1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as 1-methyl-4-(4-nitrophenyl)piperazine and 1-(4-nitrophenyl)piperazine. These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications.
1-methyl-4-(4-nitrophenyl)piperazine: Known for its use in early discovery research.
1-(4-nitrophenyl)piperazine: Studied for its potential as a tyrosinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity.
Properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOOJZHEXHGBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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